1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

Catalog No.
S618580
CAS No.
15941-82-9
M.F
C21H21IN2S
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)meth...

CAS Number

15941-82-9

Product Name

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

IUPAC Name

3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide

Molecular Formula

C21H21IN2S

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

OVIKCIXFYVKSDD-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Synonyms

1,3'-diethyl-4,2'-quinolylthiacyanine iodide, 1-ethyl-4-((3-ethyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, cyanine dye 7, DEQTC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]

The exact mass of the compound 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (CAS 15941-82-9), commonly referred to in the literature as DEQTC (1,3'-diethyl-4,2'-quinolylthiacyanine iodide), is an asymmetric monomethine cyanine dye. Structurally, it serves as the N,N'-diethyl analogue of the widely utilized nucleic acid stain Thiazole Orange (TO). As a fluorescent probe, DEQTC exhibits a dramatic increase in fluorescence quantum yield upon intercalation or minor-groove binding to nucleic acids, making it a critical reagent for flow cytometric reticulocyte analysis and DNA/RNA quantification. For procurement and material selection, DEQTC is primarily sourced as a highly cost-effective, high-performance alternative to TO. It offers comparable analytical sensitivity while presenting distinct physicochemical properties—such as altered aqueous aggregation dynamics and increased lipophilicity—driven by its ethyl substituents [1].

While DEQTC and Thiazole Orange (TO) share the same benzothiazole-quinolinium core, generic substitution between the two can compromise assay reproducibility and formulation stability. The replacement of N-methyl groups (in TO) with N-ethyl groups (in DEQTC) fundamentally alters the dye's inherent aggregation behavior in aqueous media. Specifically, DEQTC maintains a distinct monomer-dimer equilibrium in aqueous solutions that is highly sensitive to temperature and ionic strength, whereas TO and other closely related cyanines often behave as pure monomers under identical low-concentration conditions [1]. Consequently, substituting TO for DEQTC without re-optimizing buffer salts, dye concentration, and assay temperature can lead to unpredictable fluorescence background levels, altered binding kinetics, and shifted absorption maxima, directly impacting quantitative flow cytometry and automated diagnostic workflows [1].

Flow Cytometric Reticulocyte Enumeration Efficacy

In comparative flow cytometric evaluations of reticulocytes, DEQTC demonstrates analytical equivalency to the industry-standard Thiazole Orange (TO) while offering a significant procurement advantage. Clinical studies utilizing DEQTC for RNA labeling in reticulocytes yield comparable percentage counts and maturation indices to TO, with coefficients of variation remaining below 5%. The primary differentiator is commercial; DEQTC provides these equivalent quantitative results at a substantially lower reagent cost, making it highly advantageous for high-throughput clinical hematology laboratories and automated analyzer formulations [1].

Evidence DimensionReticulocyte enumeration accuracy and coefficient of variation (CV)
Target Compound DataDEQTC yields comparable reticulocyte percentages with CV < 5%
Comparator Or BaselineThiazole Orange (TO) (Baseline standard)
Quantified DifferenceEquivalent analytical performance (CV < 5%) at a lower commercial cost
ConditionsFlow cytometric analysis of whole blood for reticulocyte RNA staining

Buyers can confidently procure DEQTC as a cost-effective, drop-in replacement for Thiazole Orange in automated hematology workflows without sacrificing analytical precision.

Aqueous Aggregation Dynamics and Monomer-Dimer Equilibrium

The structural shift from methyl to ethyl substituents in DEQTC fundamentally changes its solution-phase behavior compared to Thiazole Orange. Spectroscopic and chemometric analyses reveal that in standard aqueous solutions (e.g., 20 μM), DEQTC exists in a measurable equilibrium between its monomeric and dimeric forms, which shifts dynamically with temperature (from 5°C to 75°C). In contrast, TO and similar analogues like THIA are considered purely monomeric under these specific low-concentration conditions. This inherent monomer-dimer equilibrium in DEQTC dictates its interaction with buffer salts and requires specific formulation considerations to control higher-ordered aggregate formation [1].

Evidence DimensionSolution-phase aggregation state
Target Compound DataExhibits inherent monomer-dimer equilibrium in aqueous solution
Comparator Or BaselineThiazole Orange (TO) (Purely monomeric at comparable low concentrations)
Quantified DifferencePresence of measurable dimeric species for DEQTC vs. monomeric dominance for TO
Conditions20 μM aqueous solution, temperature range 278.15 K to 348.15 K

Formulation scientists must select DEQTC when a specific monomer-dimer equilibrium is desired for exciton-controlled fluorescence, or they must adjust buffer ionic strength to prevent unwanted aggregation that TO would not exhibit.

Salt-Induced Higher-Ordered Aggregation and Anion Sensitivity

DEQTC exhibits high sensitivity to specific monovalent salts, which can force the dye from a monomer-dimer equilibrium into higher-ordered aggregates. The interaction between the cationic DEQTC molecule and buffer anions depends heavily on the dye's specific geometry and charge distribution. Because DEQTC possesses ethyl groups rather than methyl groups (as in TO), its contact ion pair formation and effective charge screening differ, leading to distinct aggregate morphologies in high ionic strength environments. This necessitates careful selection of buffer salts (e.g., avoiding specific chaotropic or kosmotropic anions that induce precipitation or fluorescence quenching) when formulating DEQTC-based diagnostic reagents [1].

Evidence DimensionSensitivity to salt-induced aggregation
Target Compound DataForms specific higher-ordered aggregates dependent on anion interaction and ethyl-geometry
Comparator Or BaselineThiazole Orange (TO) and other cyanines (THIA, PIC)
Quantified DifferenceDistinct aggregation morphologies and equilibrium shifts based on alkyl substitution and charge location
ConditionsHigh ionic strength aqueous buffers with varying monovalent salts

Diagnostic manufacturers must procure DEQTC with a clear understanding of its buffer compatibility, as generic high-salt buffers optimized for TO may induce unwanted aggregation in DEQTC formulations.

High-Throughput Automated Reticulocyte Enumeration

DEQTC is ideally suited for integration into automated hematology analyzers and flow cytometers for reticulocyte counting. Because it provides equivalent analytical precision (CV < 5%) to Thiazole Orange at a lower commercial cost, diagnostic reagent manufacturers can procure DEQTC to formulate cost-effective vital stains for clinical laboratories [1].

Exciton-Controlled Fluorescent Probe Development

Due to its inherent monomer-dimer equilibrium in aqueous solutions, DEQTC serves as an excellent scaffold for developing exciton-controlled hybridization-sensitive fluorescent probes. Researchers can leverage the shift between the dimeric (quenched) and monomeric (highly fluorescent upon target binding) states to design advanced nucleic acid sensors, a mechanism that requires the specific aggregation dynamics not present in strictly monomeric analogues like TO [2].

Formulations Requiring Tunable Dye Aggregation via Buffer Salts

In assay environments where dye aggregation must be precisely controlled or induced via ionic strength, DEQTC is the preferred cyanine. Its specific sensitivity to monovalent salts and contact ion pair formation allows formulation scientists to tune the aggregate morphology and optical properties by adjusting buffer composition, making it valuable for specialized supramolecular chemistry and advanced optical materials [2].

Hydrogen Bond Acceptor Count

3

Exact Mass

460.04702 g/mol

Monoisotopic Mass

460.04702 g/mol

Heavy Atom Count

25

Other CAS

15941-82-9

Dates

Last modified: 04-14-2024

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